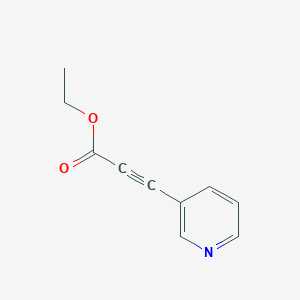
Ethyl 3-(3-Pyridyl)propiolate
Übersicht
Beschreibung
Ethyl 3-(3-Pyridyl)propiolate is an organic compound with the molecular formula C10H9NO2. It is a colorless to tan liquid that is commonly used in various chemical reactions and research applications. The compound is characterized by the presence of a pyridine ring attached to a propiolate ester, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-Pyridyl)propiolate can be synthesized through the esterification of 3-(3-pyridyl)propiolic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-Pyridyl)propiolate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines and thiols to form addition products.
Cycloaddition: It can participate in dipolar cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(3-pyridyl)propiolic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Cycloaddition: Reagents such as nitrile imines or diazo compounds are used, often in the presence of transition metal catalysts like copper or silver.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic Addition: Formation of substituted pyridylpropiolates.
Cycloaddition: Formation of heterocyclic compounds such as pyrazoles.
Hydrolysis: Formation of 3-(3-pyridyl)propiolic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-Pyridyl)propiolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various heterocyclic compounds.
Biology: Employed in the modification and characterization of thiols in biological systems.
Medicine: Investigated for its potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-Pyridyl)propiolate involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The pyridine ring and the propiolate ester provide sites for nucleophilic attack and cycloaddition, respectively. These reactions enable the compound to form various derivatives and heterocyclic structures, which can interact with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3-Pyridyl)propiolate can be compared with similar compounds such as Ethyl propiolate and 3-(3-Pyridyl)propiolic acid:
Ethyl propiolate: Similar in structure but lacks the pyridine ring. It is commonly used in dipolar cycloaddition reactions and as a derivatizing agent for thiols.
3-(3-Pyridyl)propiolic acid: The acid form of this compound. It is used in similar reactions but requires esterification to form the ethyl ester.
This compound is unique due to the presence of both the pyridine ring and the propiolate ester, which provide distinct reactivity and versatility in various chemical reactions.
Eigenschaften
IUPAC Name |
ethyl 3-pyridin-3-ylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGBVGBVULUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382719 | |
| Record name | 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59608-03-6 | |
| Record name | 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Hydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1621236.png)





